(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Catalog No.
S13496569
CAS No.
M.F
C15H20BrNO4
M. Wt
358.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amin...

Product Name

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

IUPAC Name

(2S)-2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

RWFDAYQTXHFBKT-NSHDSACASA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)Br)C(=O)O

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound characterized by its unique structural features, including a bromobenzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a propanoic acid moiety. Its molecular formula is C15H20BrNO4, and it has a molecular weight of 358.23 g/mol. This compound serves as an important intermediate in organic synthesis and medicinal chemistry due to its ability to facilitate the preparation of various biologically active molecules .

The chemical behavior of (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is influenced by its functional groups:

  • Amine Protection: The amine group can be protected using tert-butyl chloroformate, leading to the formation of the Boc-protected amine, which is crucial for subsequent reactions.
  • Acid-Base Reactions: The carboxylic acid moiety allows for acid-base reactions, enabling the formation of salts or esters.
  • Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, which can be exploited for further functionalization of the compound .

(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid exhibits promising biological activities. Its structural characteristics enable it to mimic natural substrates in biochemical assays, making it valuable for studying enzyme-substrate interactions and protein-ligand binding. Preliminary studies suggest that derivatives of this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities.

The synthesis of (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically follows these steps:

  • Starting Materials: Use commercially available starting materials such as (S)-2-amino-3-(4-bromobenzyl)propanoic acid and tert-butyl chloroformate.
  • Protection of the Amine Group: React the amine group with tert-butyl chloroformate in the presence of a base like triethylamine to form the Boc-protected amine.
  • Purification: Purify the resultant product through recrystallization or column chromatography to isolate (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid .

This compound finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Medicinal Chemistry: It is explored for developing pharmaceutical agents due to its potential therapeutic properties.
  • Biochemical Research: Utilized in studying enzyme kinetics and protein interactions.

Interaction studies involving (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid focus on its binding affinities with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can form hydrogen bonds. These interactions are vital for understanding how this compound and its derivatives can influence biological pathways and therapeutic outcomes.

Several compounds share structural similarities with (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
(R)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acidSimilar bromobenzyl and Boc groups; differs in chiralityEnantiomer with potential differing biological activity
(S)-3-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acidContains a bromophenyl group instead of bromobenzylDifferent aromatic substitution may affect reactivity
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acidLacks bromine substituent; contains benzyl insteadAbsence of halogen may lead to different interaction profiles

These comparisons illustrate that while (S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid shares features with other compounds, its specific structural elements confer unique properties that are essential for its applications in research and development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

357.05757 g/mol

Monoisotopic Mass

357.05757 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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